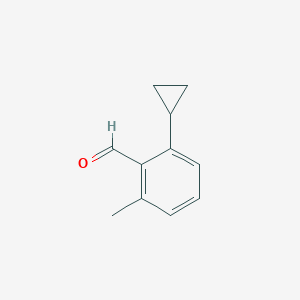![molecular formula C14H9ClN2O B8272149 4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B8272149.png)
4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene
概要
説明
4-chloro-8-oxa-3,10-diazatetracyclo[87002,7011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene is a complex organic compound with a unique tetracyclic structure This compound is characterized by the presence of chlorine, oxygen, and nitrogen atoms within its framework, which contribute to its distinct chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the necessary functional groups. The synthesis may involve:
Cyclization Reactions: Formation of the tetracyclic structure through cyclization reactions, often using catalysts or specific reaction conditions to promote ring closure.
Halogenation: Introduction of the chlorine atom through halogenation reactions, which may involve reagents such as chlorine gas or other chlorinating agents.
Oxidation and Reduction: Adjusting the oxidation state of specific atoms within the molecule to achieve the desired structure, using oxidizing or reducing agents as needed.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Potential use as a lead compound for drug development, targeting specific biological pathways or molecular targets.
Industry: Applications in materials science, such as the development of new polymers, coatings, or other advanced materials.
作用機序
The mechanism of action of 4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene depends on its specific application and target. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes, modulation of signaling pathways, or interaction with nucleic acids.
類似化合物との比較
Similar Compounds
4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene derivatives: Compounds with similar tetracyclic structures but different substituents.
Other tetracyclic compounds: Molecules with similar ring systems but different functional groups or heteroatoms.
Uniqueness
4-chloro-8-oxa-3,10-diazatetracyclo[87002,7011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene is unique due to its specific combination of chlorine, oxygen, and nitrogen atoms within a tetracyclic framework
特性
分子式 |
C14H9ClN2O |
|---|---|
分子量 |
256.68 g/mol |
IUPAC名 |
4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene |
InChI |
InChI=1S/C14H9ClN2O/c15-13-6-5-12-14(16-13)11-7-9-3-1-2-4-10(9)17(11)8-18-12/h1-7H,8H2 |
InChIキー |
ANEIYEOMWYKSHQ-UHFFFAOYSA-N |
正規SMILES |
C1N2C3=CC=CC=C3C=C2C4=C(O1)C=CC(=N4)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-Hydroxyethylamino)-5-methyl-3-phenyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8272072.png)









![2-Oxazolidinone, 3-[(2S,3R)-3-hydroxy-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B8272142.png)

![2-[4-Methyl-1-piperazinyl]-4-chloroquinazoline](/img/structure/B8272165.png)
